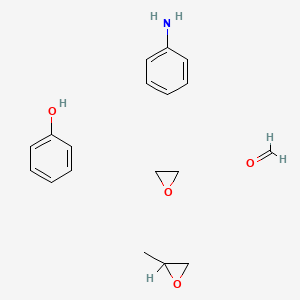
Aniline;formaldehyde;2-methyloxirane;oxirane;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is a complex polymeric compound formed through the polymerization of formaldehyde with benzenamine, methyloxirane, oxirane, and phenol. This compound is known for its versatile applications in various fields, including industrial, chemical, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde: Formaldehyde is polymerized with phenol under acidic or basic conditions to form phenol-formaldehyde resins.
Incorporation of Benzenamine: Benzenamine (aniline) is introduced into the polymer matrix through a condensation reaction with formaldehyde, forming a network structure.
Addition of Methyloxirane and Oxirane: Methyloxirane (propylene oxide) and oxirane (ethylene oxide) are added to the polymer mixture, resulting in the formation of cross-linked polymer chains.
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled reaction conditions to ensure the desired molecular weight and polymer structure. The process typically includes:
Batch or Continuous Reactors: The polymerization reactions are carried out in batch or continuous reactors, depending on the scale of production.
Temperature and pH Control: The reaction conditions, including temperature and pH, are carefully monitored to achieve optimal polymerization.
Purification and Drying: The final polymer product is purified and dried to remove any unreacted monomers and by-products.
化学反応の分析
Types of Reactions
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl and carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the polymer with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and enhanced chemical resistance .
科学的研究の応用
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism of action of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves:
Polymerization: The polymerization process involves the formation of covalent bonds between the monomers, resulting in a cross-linked polymer network.
Molecular Targets: The polymer interacts with various molecular targets, including proteins and nucleic acids, through covalent bonding and non-covalent interactions.
Pathways Involved: The pathways involved in the polymer’s action include free radical polymerization and step-growth polymerization.
類似化合物との比較
Similar Compounds
Phenol-Formaldehyde Resins: Similar to formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol, phenol-formaldehyde resins are formed by the reaction of phenol with formaldehyde.
Urea-Formaldehyde Resins: These resins are formed by the reaction of urea with formaldehyde and are used in similar applications.
Melamine-Formaldehyde Resins: Formed by the reaction of melamine with formaldehyde, these resins are known for their high thermal stability.
Uniqueness
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and thermal stability .
特性
CAS番号 |
34802-28-3 |
|---|---|
分子式 |
C18H25NO4 |
分子量 |
319.4 g/mol |
IUPAC名 |
aniline;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H7N.C6H6O.C3H6O.C2H4O.CH2O/c2*7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5H,7H2;1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
InChIキー |
YWCLZVALYMEKQW-UHFFFAOYSA-N |
正規SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
関連するCAS |
34802-28-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


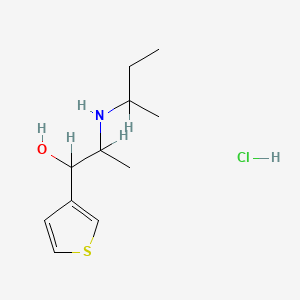
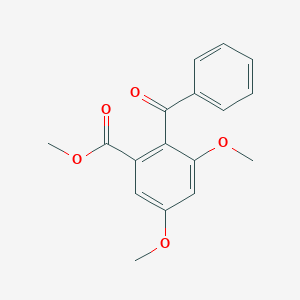
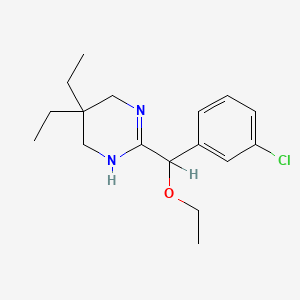
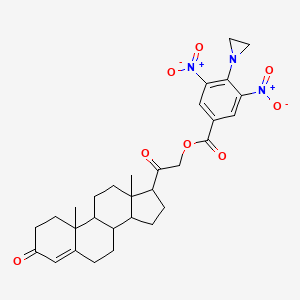
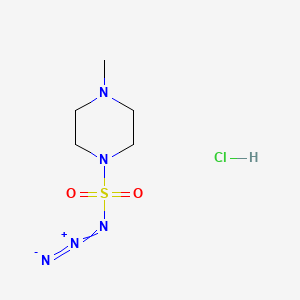
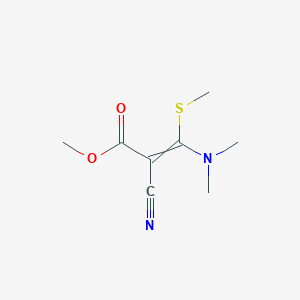
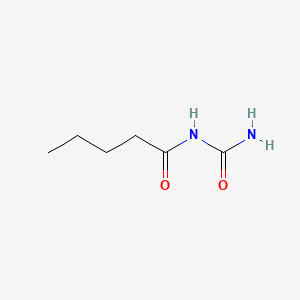
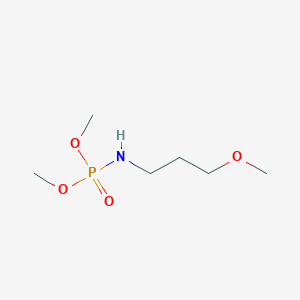
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

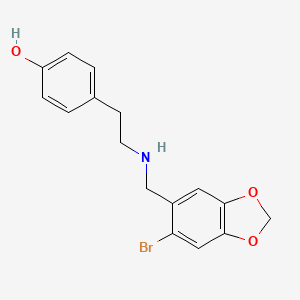

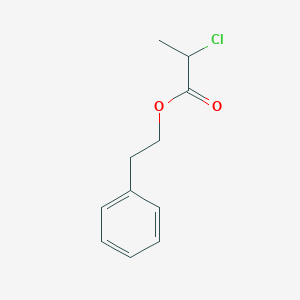
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
